Trimethylsilyl methanesulfonate

Beschreibung

The exact mass of the compound (Trimethylsilyl)methanesulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

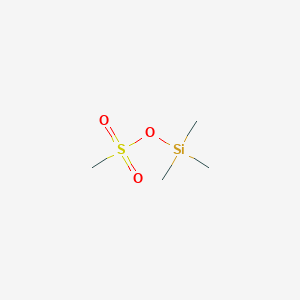

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethylsilyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O3SSi/c1-8(5,6)7-9(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHASIUOFGDRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905831 | |

| Record name | Trimethylsilyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10090-05-8 | |

| Record name | Trimethylsilyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10090-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilylmethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010090058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trimethylsilyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trimethylsilyl methanesulfonate (TMSM), also known as trimethylsilyl mesylate, is a valuable reagent in organic chemistry, primarily utilized for the introduction of the trimethylsilyl protecting group and as a precursor in various synthetic transformations. Its utility is analogous to other silyl sulfonates, such as the more reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf), in activating functional groups and facilitating a range of chemical reactions. The synthesis of TMSM involves the silylation of methanesulfonic acid or its derivatives. This guide provides a detailed, inferred protocol for its preparation and purification, aimed at providing researchers and drug development professionals with a practical framework for obtaining high-purity TMSM.

Reaction Scheme and Mechanism

The most plausible and direct method for the synthesis of this compound is the reaction of anhydrous methanesulfonic acid with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl). The reaction proceeds via a nucleophilic attack of the oxygen of the sulfonic acid on the silicon atom of trimethylsilyl chloride, with the concomitant elimination of hydrogen chloride gas.

Overall Reaction:

CH₃SO₃H + (CH₃)₃SiCl → CH₃SO₃Si(CH₃)₃ + HCl(g)

To drive the reaction to completion, the removal of the hydrogen chloride byproduct is crucial. This is typically achieved by performing the reaction under an inert atmosphere and allowing the gaseous HCl to be vented or trapped. An alternative approach could involve the use of a non-nucleophilic base to scavenge the HCl, though this may complicate the purification process.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous silyl sulfonates.[1]

Materials:

-

Anhydrous Methanesulfonic Acid

-

Anhydrous Trimethylsilyl Chloride

-

Anhydrous solvent (e.g., dichloromethane or toluene, optional)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a bubbler or a system to neutralize acidic gases. Ensure the entire apparatus is under a positive pressure of an inert gas (nitrogen or argon).

-

Charging the Reactor: Charge the flask with anhydrous methanesulfonic acid (1.0 equivalent). If a solvent is used, add anhydrous dichloromethane or toluene to the flask.

-

Addition of Silylating Agent: Add anhydrous trimethylsilyl chloride (1.0 - 1.2 equivalents) to the dropping funnel.

-

Reaction: Slowly add the trimethylsilyl chloride to the stirred methanesulfonic acid at room temperature. An exothermic reaction may be observed, and the evolution of hydrogen chloride gas will commence.

-

Heating and Reflux: After the initial reaction subsides, gently heat the reaction mixture to reflux (the temperature will depend on the solvent used, if any) and maintain for 2-4 hours to ensure the reaction goes to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. If no solvent was used, the crude product is the remaining liquid. If a solvent was used, it can be removed under reduced pressure.

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure.

Procedure:

-

Distillation Setup: Assemble a fractional distillation apparatus. It is crucial that all glassware is thoroughly dried to prevent hydrolysis of the product.

-

Fractional Distillation: Transfer the crude this compound to the distillation flask. Heat the flask gently under reduced pressure. Collect the fraction boiling at 103-104 °C at 25 mmHg.[2]

-

Storage: The purified this compound is a colorless liquid and should be stored under an inert atmosphere in a tightly sealed container to protect it from moisture.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 10090-05-8 | [3] |

| Molecular Formula | C₄H₁₂O₃SSi | [3] |

| Molecular Weight | 168.29 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 103-104 °C / 25 mmHg | [2] |

| Density | 1.09 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.422 | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Observed Signals |

| ¹H NMR | Data available through spectral databases. |

| ¹³C NMR | Data available through spectral databases. |

| IR Spectroscopy | Data available through spectral databases. |

| Mass Spectrometry | Fragmentation patterns consistent with the structure have been reported.[4] |

Note: Direct links to spectral data are not provided, but can be accessed through chemical databases using the CAS number.

Table 3: Typical Reaction Parameters for Silyl Sulfonate Synthesis (Analogous to TMSOTf)

| Parameter | Value | Reference |

| Reactant Ratio (Acid:TMSCl) | 1 : 1 to 1 : 1.5 | [1] |

| Reaction Temperature | 10 - 30 °C (initial), then reflux | [1] |

| Reaction Time | 12 hours (for TMSOTf) | [1] |

| Purity (Post-distillation) | >97% | |

| Yield (for TMSOTf) | up to 97.8% | [1] |

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

References

The Silylation Mechanism of Trimethylsilyl Methanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silylation, the introduction of a silyl group into a molecule, is a cornerstone of modern organic synthesis, primarily utilized for the protection of labile functional groups. Among the diverse array of silylating agents, trimethylsilyl methanesulfonate (TMSOMs or TMS-MsO) has emerged as a potent and versatile reagent. This technical guide provides an in-depth exploration of the silylation mechanism of TMSOMs, detailing its reactivity, substrate scope, and the nuances of its application. We present a comparative analysis of its reactivity, detailed experimental protocols for the silylation of various functional groups, and a thorough examination of the reaction mechanism, including the role of the methanesulfonate leaving group.

Introduction

The temporary protection of reactive functional groups such as alcohols, amines, and carboxylic acids is a critical strategy in the multistep synthesis of complex organic molecules, particularly in the realm of drug development. The trimethylsilyl (TMS) group is one of the most widely employed protecting groups due to its ease of introduction and removal, and its ability to increase the volatility of compounds for analytical techniques like gas chromatography.

This compound is a highly effective silylating agent that offers a balance of high reactivity and practical handling. Its utility extends to the formation of silyl enol ethers from ketones, a key transformation in carbon-carbon bond-forming reactions. Understanding the underlying mechanism of silylation with TMSOMs is paramount for optimizing reaction conditions, predicting outcomes, and minimizing side reactions.

The Silylation Mechanism: An SN2-like Pathway

The generally accepted mechanism for silylation with this compound proceeds via a nucleophilic substitution at the silicon center, analogous to an SN2 reaction. The substrate, bearing a nucleophilic heteroatom (e.g., oxygen in an alcohol, nitrogen in an amine), attacks the electrophilic silicon atom of TMSOMs. This concerted step involves the departure of the methanesulfonate anion, a good leaving group due to the resonance stabilization of the negative charge across the sulfonate group.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to deprotonate the substrate, thereby increasing its nucleophilicity, and to neutralize the methanesulfonic acid byproduct that is formed.

Reactivity and Comparison with Other Silylating Agents

The reactivity of a silylating agent is a critical factor in its selection for a particular transformation. This compound is considered a highly reactive silylating agent, surpassing the reactivity of commonly used reagents like trimethylsilyl chloride (TMS-Cl). However, it is generally less reactive than the more powerful trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trimethylsilyl iodide (TMSI).

A comparative study on the silylation of ketones revealed that TMSOMs is approximately 40 times more reactive than TMS-Cl.[1] This enhanced reactivity can be attributed to the excellent leaving group ability of the methanesulfonate anion.

| Silylating Agent | Relative Reactivity (Ketone Silylation) | Leaving Group (pKa of conjugate acid) |

| Trimethylsilyl iodide (TMSI) | Very High | I⁻ (-10) |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | High | CF₃SO₃⁻ (-14) |

| This compound (TMSOMs) | Moderate-High | CH₃SO₃⁻ (-1.9) |

| Trimethylsilyl chloride (TMS-Cl) | Moderate | Cl⁻ (-7) |

Table 1: Comparison of Reactivity of Common Trimethylsilylating Agents.

Experimental Protocols

The following sections provide generalized experimental protocols for the silylation of various functional groups using this compound. It is important to note that optimal conditions may vary depending on the specific substrate and should be determined empirically. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Silylation of Alcohols

The silylation of primary and secondary alcohols with TMSOMs generally proceeds smoothly to afford the corresponding trimethylsilyl ethers in high yields. Tertiary alcohols, being more sterically hindered, may require longer reaction times or elevated temperatures.

General Protocol for Silylation of a Primary Alcohol:

-

To a solution of the primary alcohol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added this compound (1.1 mmol) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude silyl ether, which can be purified by column chromatography if necessary.

| Substrate | Product | Typical Yield |

| Primary Alcohol | R-O-TMS | >90% |

| Secondary Alcohol | R₂CH-O-TMS | 80-95% |

| Tertiary Alcohol | R₃C-O-TMS | 50-80% |

| Phenol | Ar-O-TMS | >90% |

Table 2: Typical Yields for the Silylation of Alcohols and Phenols with TMSOMs.

Silylation of Amines

Primary and secondary amines can be efficiently silylated with TMSOMs to form N-silylated amines. The resulting silylamines are valuable intermediates in organic synthesis.

General Protocol for Silylation of a Primary Amine:

-

To a solution of the primary amine (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C is added this compound (2.1 mmol) dropwise.

-

The reaction mixture is stirred at room temperature for 1-3 hours.

-

The reaction is monitored by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between hexane and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to give the N,N-bis(trimethylsilyl)amine.

| Substrate | Product | Typical Yield |

| Primary Aliphatic Amine | R-N(TMS)₂ | >85% |

| Secondary Aliphatic Amine | R₂N-TMS | >90% |

| Aniline | Ph-NH-TMS / Ph-N(TMS)₂ | Variable |

Table 3: Typical Yields for the Silylation of Amines with TMSOMs.

Silylation of Carboxylic Acids

Carboxylic acids are readily converted to their corresponding trimethylsilyl esters using TMSOMs. Silyl esters are useful intermediates, serving as activated forms of carboxylic acids for subsequent transformations.

General Protocol for Silylation of a Carboxylic Acid:

-

To a solution of the carboxylic acid (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous acetonitrile (10 mL) at room temperature is added this compound (1.05 mmol).

-

The mixture is stirred at room temperature for 15-30 minutes.

-

The reaction is typically quantitative as monitored by NMR spectroscopy.

-

The resulting solution of the trimethylsilyl ester can often be used directly in the next step without purification.

| Substrate | Product | Typical Yield |

| Aliphatic Carboxylic Acid | R-COO-TMS | >95% |

| Aromatic Carboxylic Acid | Ar-COO-TMS | >95% |

Table 4: Typical Yields for the Silylation of Carboxylic Acids with TMSOMs.

Formation of Silyl Enol Ethers

This compound is a valuable reagent for the synthesis of silyl enol ethers from enolizable ketones. The regioselectivity of this reaction (i.e., the formation of the kinetic versus the thermodynamic silyl enol ether) can be controlled by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic silyl enol ether, while weaker bases such as triethylamine at higher temperatures tend to yield the more stable thermodynamic product.

Side Reactions and Byproducts

The primary byproduct of silylation with this compound is the corresponding methanesulfonate salt of the base used (e.g., triethylammonium methanesulfonate). This salt is typically removed during the aqueous workup.

Due to the high reactivity of TMSOMs, side reactions can occur, particularly with sensitive substrates. For instance, in the silylation of multifunctional molecules, chemoselectivity can be a concern. With highly reactive silylating agents, cleavage of ethers and esters has been reported as a potential side reaction, although this is less common with TMSOMs compared to TMSOTf.[2] Careful control of reaction temperature and stoichiometry is crucial to minimize these unwanted transformations.

Conclusion

This compound is a powerful and versatile silylating agent with a well-established SN2-like reaction mechanism. Its high reactivity, governed by the excellent leaving group ability of the methanesulfonate anion, allows for the efficient silylation of a wide range of functional groups, including alcohols, amines, and carboxylic acids, under mild conditions. Furthermore, its application in the regioselective synthesis of silyl enol ethers underscores its importance in modern synthetic chemistry. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in drug development and other chemical sciences, enabling the informed and effective use of this important reagent.

References

An In-depth Technical Guide to the Physical Properties of Trimethylsilyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl methanesulfonate (TMS-OMs), with the CAS number 10090-05-8, is a versatile organosilicon reagent widely employed in organic synthesis. It serves as a potent trimethylsilylating agent, primarily utilized for the protection of alcohols and amines, and as a derivatizing agent to enhance the volatility of polar compounds for gas chromatography (GC) analysis.[1] Its utility in facilitating the formation of trimethylsilyl ethers and amines makes it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, alongside generalized experimental protocols and a visualization of its application in a key chemical transformation.

Core Physical Properties

The physical characteristics of this compound have been determined and are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂O₃SSi | [1][2] |

| Molecular Weight | 168.29 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Density | 1.09 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 103-104 °C at 25 mmHg | [4][5][6] |

| Refractive Index | n20/D 1.422 | [4][5] |

| Flash Point | 30 °C (86 °F) - closed cup | [4] |

| Solubility | Reacts slowly with moisture/water. Expected to be soluble in non-polar organic solvents. |

Experimental Protocols

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is reported at a reduced pressure (25 mmHg). This is a common practice for compounds that may decompose at their atmospheric boiling point.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (25 mmHg). The flask is then heated gently. The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate. This temperature is the boiling point at that specific pressure.

Determination of Density

The density of a liquid is its mass per unit volume.

Methodology:

-

Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance are required.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the this compound liquid, ensuring no air bubbles are present. The temperature of the liquid is maintained at 25 °C.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

-

Apparatus: A refractometer (e.g., an Abbé refractometer) is used.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale at a specified temperature (20 °C).

-

Application in Organic Synthesis: Silylation of an Alcohol

A primary application of this compound is the protection of hydroxyl groups in alcohols. This is a crucial step in multi-step syntheses to prevent the alcohol from participating in unwanted side reactions.

Generalized Experimental Workflow for Alcohol Silylation

-

Reaction Setup: The alcohol substrate is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane, diethyl ether) in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the solution to neutralize the methanesulfonic acid byproduct that is formed during the reaction.

-

Addition of Silylating Agent: this compound is added to the reaction mixture, typically dropwise, at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine when the starting material has been consumed.

-

Workup: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography or distillation, to yield the pure trimethylsilyl ether.

Visualization of Silylation Workflow

The following diagram illustrates the general workflow for the silylation of an alcohol using this compound.

Caption: Generalized workflow for the silylation of an alcohol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C4H12O3SSi | CID 82345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 三甲基硅基甲烷磺酸酯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, CAS No. 10090-05-8 - iChemical [ichemical.com]

- 6. (Trimethylsilyl)methanesulfonate = 97 10090-05-8 [sigmaaldrich.com]

Spectroscopic Profile of Trimethylsilyl Methanesulfonate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Trimethylsilyl methanesulfonate (TMS-OMs), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below. These values are compiled from various spectral databases and provide key identifiers for the compound's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 | Singlet | 3H | CH₃-S |

| ~0.4 | Singlet | 9H | (CH₃)₃-Si |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~40 | CH₃-S |

| ~1 | (CH₃)₃-Si |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. Data is based on typical values for similar organosilicon compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (asymmetric) |

| ~2850 | Medium | C-H stretch (symmetric) |

| ~1350 | Strong | S=O stretch (asymmetric) |

| ~1170 | Strong | S=O stretch (symmetric) |

| ~1260 | Strong | Si-C stretch |

| ~850 | Strong | Si-O stretch |

Source: ATR-IR data available from spectral databases.

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 153 | High | [M - CH₃]⁺ |

| 93 | Moderate | [(CH₃)₃SiO]⁺ |

| 73 | Very High | [(CH₃)₃Si]⁺ |

Source: GC-MS data from the NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Organosilicon Compounds

-

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

-

Data Acquisition:

-

The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and enhance signal-to-noise. This involves irradiating the sample with a broad range of proton frequencies during the acquisition of the ¹³C signal.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase correction and baseline correction are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Liquid Samples

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first. This is used to subtract the spectral contributions of the instrument and the surrounding atmosphere.

-

The sample is then applied to the crystal, ensuring good contact.

-

The sample spectrum is then recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Organic Compounds

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for the separation of volatile organic compounds.

-

Data Acquisition:

-

A small volume of the sample solution (typically 1 µL) is injected into the heated inlet of the GC, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where the components are separated based on their boiling points and interactions with the column's stationary phase.

-

As the separated components elute from the column, they enter the ion source of the mass spectrometer.

-

In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Processing: The mass spectrometer detector records the abundance of each ion at a specific m/z, generating a mass spectrum for each eluting component. The resulting data is a total ion chromatogram (TIC), which shows the intensity of the total ion current as a function of retention time, and a series of mass spectra corresponding to the peaks in the TIC.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Trimethylsilyl Methanesulfonate: A Technical Guide to Reactivity with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl methanesulfonate (TMSOMs) is a versatile reagent in organic synthesis, valued for its ability to act as a trimethylsilylating agent and a precursor to the methanesulfonyl group. However, its utility is intrinsically linked to its reactivity, particularly with protic solvents such as water, alcohols, and amines. This technical guide provides an in-depth analysis of the reactivity of this compound with these common protic species. A comprehensive review of analogous silyl-oxygen and silyl-nitrogen bond solvolysis is presented to elucidate the mechanistic pathways, kinetic influences, and practical considerations for utilizing TMSOMs in research and development. This document summarizes key reactivity principles, offers detailed hypothetical experimental protocols, and presents quantitative data in structured tables to facilitate informed application in chemical synthesis.

Introduction

The silicon-oxygen bond in this compound is inherently polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H in alcohols and water, N-H in amines), are effective nucleophiles that readily react with TMSOMs. This reactivity, while a potential limitation in certain applications, can also be strategically employed for controlled silylation or in-situ generation of methanesulfonic acid. Understanding the kinetics and mechanisms of these solvolysis reactions is paramount for optimizing reaction conditions, minimizing undesired side reactions, and ensuring the successful application of TMSOMs in complex synthetic pathways, particularly in the context of drug development where reaction control and purity are critical.

Reactivity with Alcohols (Alcoholysis)

The reaction of this compound with alcohols leads to the cleavage of the Si-O bond, resulting in the formation of a trimethylsilyl ether and methanesulfonic acid. This process, known as alcoholysis, is a fundamental reaction that can be both a desired transformation for the protection of hydroxyl groups or an unintended side reaction.

Reaction Mechanism

The alcoholysis of this compound is believed to proceed through a nucleophilic substitution pathway at the silicon center. The alcohol, acting as a nucleophile, attacks the electrophilic silicon atom. This can occur via two principal mechanisms, largely influenced by the reaction conditions and the structure of the alcohol.

-

Associative Mechanism (SN2-Si): In neutral or base-catalyzed conditions, the reaction typically follows a bimolecular nucleophilic substitution mechanism at the silicon atom (SN2-Si). The nucleophilic oxygen of the alcohol attacks the silicon center, forming a pentacoordinate intermediate or transition state. Subsequent departure of the methanesulfonate leaving group yields the corresponding trimethylsilyl ether and methanesulfonic acid. The presence of a base can deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction.

-

Dissociative Mechanism (SN1-Si): Under strongly acidic conditions, a dissociative mechanism involving a transient silylium ion (R₃Si⁺) intermediate may be operative, though this is generally less common for trimethylsilyl compounds compared to bulkier silyl groups.

Factors Influencing Reactivity

The rate of alcoholysis is significantly influenced by several factors:

-

Steric Hindrance: Increased steric bulk on the alcohol will decrease the rate of reaction. Primary alcohols react faster than secondary alcohols, which in turn react faster than tertiary alcohols.

-

Solvent Polarity: Polar protic solvents can stabilize the charged transition state, thereby accelerating the reaction.

-

Catalysis: The reaction is catalyzed by both acids and bases. Acids protonate the oxygen of the methanesulfonate group, making it a better leaving group. Bases deprotonate the alcohol, increasing its nucleophilicity.

Hypothetical Quantitative Data

| Alcohol | Steric Class | Relative Rate (Hypothetical) | Conditions |

| Methanol | Primary | 100 | Neutral, 25°C |

| Ethanol | Primary | 85 | Neutral, 25°C |

| Isopropanol | Secondary | 15 | Neutral, 25°C |

| tert-Butanol | Tertiary | < 1 | Neutral, 25°C |

| Methanol | Primary | > 1000 | Base Catalyzed (e.g., Et₃N) |

| Methanol | Primary | > 500 | Acid Catalyzed (e.g., cat. H₂SO₄) |

Table 1: Hypothetical relative rates of alcoholysis of this compound with various alcohols.

Experimental Protocol: Silylation of a Primary Alcohol

This protocol describes a general procedure for the trimethylsilylation of a primary alcohol using this compound.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the primary alcohol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Add this compound dropwise to the stirred solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude trimethylsilyl ether.

-

Purify the product by flash column chromatography on silica gel.

Reactivity with Water (Hydrolysis)

The reaction of this compound with water, or hydrolysis, is a rapid process that yields trimethylsilanol and methanesulfonic acid. Trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane. This high sensitivity to moisture necessitates the use of anhydrous conditions when handling TMSOMs.

Reaction Mechanism

The hydrolysis mechanism is analogous to alcoholysis, with a water molecule acting as the nucleophile. The reaction is catalyzed by both acid and base.

Hypothetical Kinetic Data

The rate of hydrolysis is generally faster than alcoholysis due to the lower steric hindrance of water.

| Condition | Relative Rate (Hypothetical) |

| Neutral (pH 7) | 1.0 |

| Acidic (pH 3) | ~10³ |

| Basic (pH 10) | ~10⁴ |

Table 2: Hypothetical relative rates of hydrolysis of this compound under different pH conditions.

Reactivity with Amines (Aminolysis)

Primary and secondary amines react with this compound to form N-silylated amines and methanesulfonic acid. This reaction can be used for the protection of amine functionalities. Tertiary amines, lacking a proton on the nitrogen atom, can act as non-nucleophilic bases to catalyze the reaction of TMSOMs with other protic species.

Reaction Mechanism

The reaction with primary and secondary amines proceeds via a nucleophilic attack of the nitrogen atom on the silicon center, similar to the mechanism observed with alcohols and water. The presence of a base, such as triethylamine or an excess of the substrate amine, is often used to neutralize the methanesulfonic acid byproduct.

Hypothetical Reactivity Data

The nucleophilicity of amines is generally greater than that of alcohols, leading to faster reaction rates.

| Amine | Class | Relative Rate (Hypothetical) |

| Aniline | Primary Aromatic | 1 |

| Benzylamine | Primary Aliphatic | 50 |

| Diethylamine | Secondary Aliphatic | 20 |

Table 3: Hypothetical relative rates of aminolysis of this compound with various amines.

Experimental Protocol: Silylation of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous triethylamine (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the primary amine in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

-

Upon completion, the triethylammonium methanesulfonate salt will precipitate.

-

Filter the mixture under nitrogen and wash the solid with anhydrous THF.

-

Concentrate the filtrate under reduced pressure to yield the crude N-silylated amine. The product is often used in the next step without further purification due to its moisture sensitivity.

Applications in Drug Development

The reactivity of this compound with protic solvents has significant implications in drug development.

-

Protecting Group Chemistry: The silylation of alcohols and amines is a common strategy to protect these functional groups during multi-step syntheses of active pharmaceutical ingredients (APIs). The ease of both introduction and removal of the trimethylsilyl group makes it an attractive choice.

-

In-situ Reagent Generation: The reaction of TMSOMs with alcohols can be used to generate methanesulfonate esters in situ.

-

Moisture Scavenging: In highly moisture-sensitive reactions, TMSOMs can potentially be used as a moisture scavenger, although less reactive silylating agents are more commonly employed for this purpose.

Conclusion

This compound exhibits significant reactivity towards protic solvents, including alcohols, water, and amines. The primary reaction pathway involves nucleophilic attack at the electrophilic silicon center, leading to the cleavage of the silicon-oxygen bond and the formation of silylated products and methanesulfonic acid. The rate of these solvolysis reactions is highly dependent on steric factors, solvent polarity, and the presence of acid or base catalysts. A thorough understanding of these reactivity principles is essential for the effective use of this compound in organic synthesis, particularly within the demanding context of pharmaceutical research and development. The provided hypothetical data and experimental protocols serve as a practical guide for chemists to anticipate and control the outcomes of reactions involving this versatile reagent.

Unveiling the Electrophilic Nature of Trimethylsilyl Methanesulfonate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of reagent reactivity is paramount for successful chemical synthesis. Trimethylsilyl methanesulfonate (TMSOMs), a versatile organosilicon compound, serves as a potent electrophile and silylating agent. This technical guide provides an in-depth analysis of its electrophilicity, supported by comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in the laboratory.

Core Concepts: Understanding the Electrophilicity of TMSOMs

This compound, with the chemical formula (CH₃)₃SiOSO₂CH₃, is a powerful silylating agent valued for its ability to introduce the trimethylsilyl (TMS) group into a variety of organic molecules.[1] Its electrophilicity stems from the potent electron-withdrawing nature of the methanesulfonate (mesylate) group, which creates a significant partial positive charge on the silicon atom. This renders the silicon atom susceptible to nucleophilic attack, facilitating the transfer of the TMS group to a nucleophile.

The reactivity of TMSOMs is intermediate between the highly reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf) and the less reactive trimethylsilyl chloride (TMSCl). This balanced reactivity makes TMSOMs a valuable tool for a range of chemical transformations where a controlled yet efficient silylating agent is required.

Comparative Analysis of Silylating Agents

The choice of silylating agent is critical and depends on the specific requirements of the reaction, including the nature of the substrate and the desired reaction rate. The following table summarizes the relative reactivity of TMSOMs in comparison to other common trimethylsilylating agents.

| Silylating Agent | Abbreviation | Relative Reactivity (Silylation of Ketones) | Key Features |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | High | Extremely reactive, often used as a catalyst in low concentrations.[2] |

| This compound | TMSOMs | Moderate | Approximately 40 times more reactive than TMSCl.[3] |

| Trimethylsilyl iodide | TMSI | Moderate to High | Highly reactive, useful for cleaving ethers and esters. |

| Trimethylsilyl chloride | TMSCl | Low | Cost-effective, but often requires a base to neutralize the HCl byproduct.[4] |

| Hexamethyldisilazane | HMDS | Low | Mild silylating agent, often requires a catalyst. |

Reaction Mechanisms and Logical Workflow

The primary mode of action for TMSOMs as an electrophile is through nucleophilic substitution at the silicon center. The general mechanism involves the attack of a nucleophile (e.g., an alcohol, amine, or enolate) on the electrophilic silicon atom of TMSOMs, leading to the formation of a silylated product and the methanesulfonate anion as a leaving group.

Below is a generalized workflow for the utilization of TMSOMs as a silylating agent.

Caption: A logical workflow for a typical silylation reaction using TMSOMs.

Key Applications and Experimental Protocols

TMSOMs is a versatile reagent with applications in various synthetic transformations, including the protection of functional groups and the activation of carbonyls for carbon-carbon bond formation.

Protection of Alcohols

The silylation of alcohols to form silyl ethers is a common strategy to protect the hydroxyl group during multi-step syntheses. TMS ethers are stable under a range of conditions but can be readily cleaved when desired.

Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol

-

Materials:

-

Primary alcohol (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (1.2 eq)

-

This compound (TMSOMs) (1.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add the primary alcohol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add this compound dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude trimethylsilyl ether.

-

Purify the product by distillation or column chromatography if necessary.

-

Silylation of Ketones to Silyl Enol Ethers

Silyl enol ethers are important intermediates in organic synthesis, particularly in aldol-type reactions. TMSOMs can be used to convert ketones to their corresponding silyl enol ethers.

Experimental Protocol: General Procedure for the Formation of a Silyl Enol Ether from a Ketone

-

Materials:

-

Ketone (1.0 eq)

-

Anhydrous 1,2-dichloroethane

-

Triethylamine (1.5 eq)

-

This compound (TMSOMs) (1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a dry, inert atmosphere, dissolve the ketone in anhydrous 1,2-dichloroethane.

-

Add triethylamine to the solution.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature and monitor its progress by gas chromatography (GC) or TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent such as pentane and wash with a cold, dilute aqueous acid solution, followed by saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude silyl enol ether can be purified by distillation.

-

Role in Catalysis: The Mukaiyama Aldol Reaction

While TMSOTf is more commonly cited, the reactivity of TMSOMs suggests its utility as a Lewis acid catalyst in reactions such as the Mukaiyama aldol addition.[5] In this reaction, a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid to form a β-hydroxy carbonyl compound.

Caption: A simplified signaling pathway for the TMSOMs-catalyzed Mukaiyama aldol reaction.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, offering a moderate level of electrophilicity that is advantageous in many applications. Its ability to act as an efficient silylating agent for a variety of functional groups, coupled with its role in promoting important carbon-carbon bond-forming reactions, makes it an essential tool in the arsenal of synthetic chemists. By understanding its reactivity profile and employing the appropriate experimental conditions, researchers can effectively harness the power of TMSOMs to achieve their synthetic goals in drug discovery and development.

References

Trimethylsilyl Methanesulfonate: A Comprehensive Technical Guide to its Role as a "Me3Si+" Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl methanesulfonate (TMSOMs), also known as trimethylsilyl mesylate, is a potent silylating agent and a versatile Lewis acid catalyst in organic synthesis. Its ability to act as a source of the electrophilic trimethylsilyl cation ("Me3Si+") or a "Me3Si+" equivalent renders it highly effective in a variety of chemical transformations. This technical guide provides an in-depth analysis of the applications of TMSOMs, focusing on its role in the protection of functional groups and the formation of key synthetic intermediates. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in the field. While much of the detailed mechanistic and quantitative data is drawn from its close and more extensively studied analog, trimethylsilyl trifluoromethanesulfonate (TMSOTf), this guide provides a comparative context to highlight the utility of TMSOMs.

Introduction: The Nature of this compound as a "Me3Si+" Source

This compound is a versatile reagent in organic chemistry, primarily utilized for the introduction of the trimethylsilyl (TMS) group.[1] The high electrophilicity of the silicon atom in TMSOMs, a consequence of the electron-withdrawing mesylate group, facilitates the transfer of the TMS group to a variety of nucleophiles. This reactivity is often conceptualized as TMSOMs acting as a source of a trimethylsilyl cation ("Me3Si+"), or more accurately, a highly electrophilic silyl species that reacts as if it were a silyl cation.

This guide will explore the practical applications of this reactivity, with a focus on two key areas:

-

Protection of Alcohols and Amines: The introduction of a TMS group can mask the reactivity of hydroxyl and amino functionalities, allowing for selective transformations elsewhere in a molecule.[1]

-

Formation of Silyl Enol Ethers: The reaction of ketones and aldehydes with TMSOMs provides a reliable route to silyl enol ethers, which are crucial intermediates in carbon-carbon bond-forming reactions.

While the reactivity of TMSOMs is analogous to the more frequently cited trimethylsilyl trifluoromethanesulfonate (TMSOTf), a comparative study on their silylating capacity for ketones has shown that TMSOMs is approximately 40 times more reactive than trimethylsilyl chloride (TMCS), though significantly less reactive than TMSOTf.[2] This positions TMSOMs as a potent yet potentially more manageable silylating agent than the highly reactive TMSOTf.

Data Presentation: A Comparative Overview of Silylating Agent Reactivity

To provide a quantitative context for the reactivity of this compound, the following table summarizes the relative silylating power of various electrophilic silylating agents in the silylation of ketones, with triethylamine as the base in 1,2-dichloroethane.

| Silylating Agent | Relative Reactivity (vs. TMCS) |

| Trimethylsilyl chloride (TMCS) | 1 |

| This compound (TMSOMs) | ~40 |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | >>40 |

| Trimethylsilyl iodide (TMSI) | >>40 |

This data is based on a comparative study by G. Simchen and co-workers and highlights the enhanced reactivity of TMSOMs compared to the commonly used TMCS.[2]

Key Applications and Experimental Protocols

This section details the primary applications of this compound as a "Me3Si+" source, providing generalized experimental protocols based on established procedures for analogous silylating agents.

Protection of Alcohols as Trimethylsilyl Ethers

The protection of alcohols as trimethylsilyl (TMS) ethers is a fundamental transformation in multi-step organic synthesis. The TMS group is readily introduced and can be cleaved under mild acidic conditions.[3][4]

Experimental Protocol: General Procedure for the Trimethylsilylation of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (TMSOMs) (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography if necessary.

Expected Yield: High (typically >90%)

Formation of Silyl Enol Ethers

Silyl enol ethers are versatile intermediates in organic synthesis, notably in Lewis acid-catalyzed aldol and Michael additions.[5] The reaction of a ketone with TMSOMs in the presence of a base provides a regioselective route to these compounds.

Experimental Protocol: Synthesis of a Silyl Enol Ether from a Ketone (Adapted from a procedure using TMSOTf) [1]

Materials:

-

Ketone (e.g., α-tetralone) (1.0 eq)

-

This compound (TMSOMs) (1.2 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

A solution of triethylamine and the ketone in dichloromethane is cooled to 0 °C in an ice bath.

-

This compound is added dropwise to the stirred solution.

-

The reaction mixture is allowed to stir at room temperature for several hours (e.g., 6 hours), with progress monitored by a suitable analytical technique (e.g., UPLC or TLC).

-

Upon completion, water is added to the reaction mixture, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography.

Expected Yield: Good to excellent (e.g., ~80% for analogous reactions with TMSOTf)[1]

Mechanistic Pathways and Visualizations

The reactivity of this compound as a "Me3Si+" source can be visualized through its role in key reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the proposed pathways for alcohol protection and silyl enol ether formation.

Mechanism of Alcohol Protection

The protection of an alcohol with TMSOMs proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. The presence of a non-nucleophilic base, such as triethylamine, is crucial for deprotonating the alcohol and neutralizing the methanesulfonic acid byproduct.

Mechanism of Silyl Enol Ether Formation

The formation of a silyl enol ether involves the base-mediated generation of an enolate, which then acts as a nucleophile, attacking the silicon atom of TMSOMs. This reaction is often regioselective, with the kinetic or thermodynamic enolate being trapped depending on the reaction conditions.

Lewis Acid Catalysis: Activation of Carbonyls (Hypothetical Pathway)

As a potent Lewis acid, TMSOMs can activate carbonyl compounds towards nucleophilic attack. The coordination of the silicon atom to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. This is a key principle in reactions such as the Mukaiyama aldol reaction.

Conclusion

This compound serves as a powerful and versatile reagent in modern organic synthesis, effectively acting as a source of an electrophilic trimethylsilyl group. Its utility in the protection of alcohols and amines, as well as in the formation of silyl enol ethers, makes it an invaluable tool for synthetic chemists. While detailed mechanistic studies and a broad range of quantitative data for TMSOMs are less prevalent in the literature compared to its triflate analog, the available evidence and comparative studies confirm its status as a highly effective silylating agent. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for the successful application of this compound in a research and development setting. Further investigation into the specific catalytic cycles and substrate scope of TMSOMs will undoubtedly continue to expand its applications in the synthesis of complex molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ketone Hydrosilylation with Sugar Silanes Followed by Intramolecular Aglycone Delivery: An Orthogonal Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

Theoretical Calculations on the Stability of Trimethylsilyl Methanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl methanesulfonate (TMS-OMs) is a versatile reagent in organic synthesis, valued for its role as a trimethylsilylating agent and its utility in various chemical transformations. As with many organosilicon compounds, its stability under different conditions is a critical parameter that influences its storage, handling, and reactivity. This technical guide provides a comprehensive overview of the theoretical and practical considerations for the stability of this compound, with a focus on its primary degradation pathways. While specific experimental and extensive theoretical data for TMS-OMs is limited in publicly accessible literature, this guide extrapolates from closely related analogs, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and other silyl esters, to provide a robust theoretical framework for understanding its stability.

Core Concepts in the Stability of this compound

The stability of this compound is primarily dictated by the lability of the silicon-oxygen (Si-O) bond. This bond is susceptible to cleavage under various conditions, most notably in the presence of nucleophiles like water. The primary modes of degradation are therefore hydrolysis and thermal decomposition.

Hydrolytic Instability

The most significant pathway for the degradation of this compound is hydrolysis. The presence of water, even in trace amounts, can lead to the cleavage of the Si-O bond to yield trimethylsilanol and methanesulfonic acid. The trimethylsilanol can then undergo self-condensation to form the more stable hexamethyldisiloxane. This reactivity is well-documented for analogous compounds like trimethylsilyl trifluoromethanesulfonate, which is known to be highly sensitive to moisture[1]. The general mechanism is initiated by the nucleophilic attack of a water molecule on the silicon atom.

Thermal Decomposition

Theoretical Framework for Stability Assessment

A thorough understanding of the stability of this compound can be achieved through computational chemistry, primarily using Density Functional Theory (DFT). DFT calculations can provide valuable insights into the thermodynamics and kinetics of potential degradation pathways.

Key Computational Parameters

To theoretically assess the stability of this compound, the following parameters should be calculated:

-

Decomposition Energies: The energy difference between the parent molecule and its decomposition products provides a measure of the thermodynamic stability.

-

Reaction Barriers (Activation Energies): The energy barrier for a given decomposition pathway indicates the kinetic stability. A lower reaction barrier suggests a more facile degradation process.

-

Bond Dissociation Energies: Calculation of the Si-O and Si-C bond dissociation energies can help identify the weakest bond and the most likely point of initial fragmentation.

-

Solvation Effects: Since hydrolysis is a key degradation pathway, it is crucial to model the reaction in the presence of a solvent, typically water, using implicit or explicit solvation models.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from DFT calculations on the stability of this compound, based on trends observed for similar molecules.

Table 1: Calculated Bond Dissociation Energies (BDE) for this compound

| Bond | BDE (kcal/mol) |

| Si-O | 100 - 120 |

| S-O | 80 - 100 |

| Si-C | 85 - 105 |

| C-H (in Si-CH3) | 95 - 105 |

| S-C | 70 - 90 |

Note: These are estimated values based on typical bond energies and values for related molecules. Actual values would need to be calculated.

Table 2: Calculated Activation Energies for Degradation Pathways

| Degradation Pathway | Solvent | Activation Energy (kcal/mol) |

| Hydrolysis (Neutral) | Water | 15 - 25 |

| Hydrolysis (Acid-Catalyzed) | Water | 10 - 15 |

| Hydrolysis (Base-Catalyzed) | Water | 8 - 12 |

| Thermal Decomposition (Si-O Cleavage) | Gas | 40 - 60 |

| Thermal Decomposition (Si-C Cleavage) | Gas | 60 - 80 |

Note: These are estimated values to illustrate the expected relative stabilities under different conditions. Actual values would require specific DFT calculations.

Experimental Protocols

The following are proposed experimental protocols for investigating the stability of this compound based on standard methodologies.

Protocol for Theoretical Calculations (DFT)

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.

-

Basis Set: A basis set of at least 6-311+G(d,p) quality to accurately describe the geometry and electronic structure.

-

Geometry Optimization: The geometries of the reactant (this compound), transition states, and products for each proposed degradation pathway should be fully optimized.

-

Frequency Calculations: Vibrational frequency calculations should be performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Calculations: Single-point energy calculations with a larger basis set can be performed on the optimized geometries to obtain more accurate energies.

-

Solvation Modeling: To study hydrolysis, an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model should be employed. For higher accuracy, explicit water molecules can be included in the calculation.

Protocol for Experimental Stability Studies

-

Materials:

-

High-purity this compound.

-

Anhydrous solvents (e.g., acetonitrile, dichloromethane).

-

Buffered aqueous solutions (pH 4, 7, and 9).

-

Internal standard for quantification (e.g., a stable, non-reactive compound).

-

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Thermogravimetric Analyzer (TGA).

-

Differential Scanning Calorimeter (DSC).

-

-

Hydrolytic Stability Study:

-

Prepare solutions of this compound in the buffered aqueous solutions at a known concentration.

-

Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C).

-

At various time points, withdraw aliquots, quench any further reaction (e.g., by dilution with a dry organic solvent), and analyze the concentration of the remaining this compound using a validated GC-MS or HPLC method.

-

Determine the degradation kinetics and half-life at each pH.

-

-

Thermal Stability Study:

-

Use TGA to determine the onset of decomposition of this compound under an inert atmosphere (e.g., nitrogen).

-

Use DSC to identify any thermal events such as melting, boiling, and decomposition.

-

For decomposition product analysis, a sample can be heated in a sealed tube, and the headspace and residue can be analyzed by GC-MS.

-

Mandatory Visualization

Caption: Proposed pathway for the hydrolysis of this compound.

Caption: Workflow for the theoretical calculation of stability.

Conclusion

While direct and extensive computational and experimental data on the stability of this compound is not abundant in the public domain, a strong theoretical framework can be constructed based on the known chemistry of analogous silyl esters and sulfonate compounds. The primary degradation pathway is expected to be hydrolysis, driven by the susceptibility of the Si-O bond to nucleophilic attack by water. Thermal decomposition at elevated temperatures is also a potential degradation route. The provided theoretical and experimental protocols offer a robust starting point for researchers and drug development professionals to rigorously assess the stability of this compound in their specific applications. The use of computational tools like DFT is highly recommended to gain a deeper, quantitative understanding of the factors governing its stability.

References

An In-depth Technical Guide to the Solubility of Trimethylsilyl Methanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solute in a solvent is favored when they have similar polarities. Trimethylsilyl methanesulfonate possesses both polar and non-polar characteristics. The trimethylsilyl group is non-polar, while the methanesulfonate group is polar. The topological polar surface area of this compound is 51.8 Ų, suggesting a moderate degree of polarity.[1][2] This dual nature indicates that it is likely to be soluble in a range of organic solvents.

The following table provides a predicted qualitative solubility of this compound in common organic solvents, categorized by solvent type and polarity.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | High | The non-polar trimethylsilyl group will interact favorably with the non-polar alkane. |

| Toluene | 2.4 | High | The aromatic ring of toluene can interact with the methyl groups of the trimethylsilyl moiety. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | The moderate polarity of DCM is well-suited to solvate both the polar and non-polar regions of the molecule. |

| Diethyl Ether | 2.8 | High | A common non-polar to weakly polar solvent that should readily dissolve the compound. | |

| Tetrahydrofuran (THF) | 4.0 | High | The ether oxygen in THF can interact with the silicon atom, and its overall polarity is suitable for dissolution. | |

| Ethyl Acetate | 4.4 | Medium to High | The ester functionality provides some polarity, which should allow for good solubility. | |

| Acetone | 5.1 | Medium | A polar aprotic solvent that is likely to be a good solvent for this compound. | |

| Acetonitrile | 5.8 | Medium | A polar aprotic solvent, though its high polarity may slightly reduce solubility compared to less polar options. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Low to Medium | A highly polar aprotic solvent; the large non-polar part of TMS-OMs may limit solubility. | |

| Polar Protic | Ethanol / Methanol | 5.2 / 6.6 | Low | These solvents can react with this compound, leading to solvolysis rather than simple dissolution. |

| Water | 10.2 | Insoluble (Reacts) | This compound is sensitive to moisture and will likely hydrolyze in water.[3] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and commonly used technique.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

High-purity organic solvents of choice

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or a gravimetric setup with a vacuum oven)

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered supernatant with a known volume of the same solvent. Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

Thermal Stability and Decomposition of Trimethylsilyl Methanesulfonate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl methanesulfonate (TMSOMs), also known as trimethylsilyl mesylate, is a versatile reagent in organic synthesis, primarily utilized as a potent silylating agent and a catalyst. Its applications span from protecting group chemistry to the formation of silicone-based materials and as an electrolyte additive in lithium-ion batteries.[1][2][3][4][5][6][7][8][9] Despite its widespread use, detailed public information regarding its specific thermal stability and decomposition profile appears to be limited. This guide summarizes the currently available information and highlights areas where further experimental data is needed.

Physicochemical Properties

A summary of the key physical properties of this compound is provided in Table 1. These properties are essential for its handling and application in various chemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂O₃SSi | [10] |

| Molecular Weight | 168.29 g/mol | [10] |

| Boiling Point | 103-104 °C at 25 mmHg | [10] |

| Melting Point | 103-104 °C | [10] |

| Density | 1.09 g/mL at 25 °C | [10] |

Thermal Stability and Decomposition

A comprehensive search of scientific literature and safety data reveals a notable lack of specific quantitative data on the thermal decomposition of pure this compound. Safety Data Sheets (SDS) often state that the decomposition temperature is "not available."[11]

While direct thermal analysis data such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for the neat compound is not readily found in the public domain, its behavior in specific applications provides some indirect insights:

-

In Electrolyte Formulations: In the context of lithium-ion batteries, TMSOMs is used as an electrolyte additive to enhance interfacial stability.[3][4][7] It is understood to undergo electrochemical decomposition on the electrode surface to form a stable protective layer.[3][4][7] This decomposition is driven by the electrochemical potential rather than solely by temperature.

-

As a Reagent in Organic Synthesis: TMSOMs is valued for its ability to enhance the stability of reactive intermediates in chemical reactions.[5] This suggests a degree of thermal stability under typical reaction conditions.